molecular formula C7H10N2O2S B1380634 Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate CAS No. 1330751-86-4

Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate

Cat. No. B1380634
CAS RN: 1330751-86-4
M. Wt: 186.23 g/mol
InChI Key: KTDGOBVYXGZBAQ-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the CAS Number: 1330751-86-4 . It has a molecular weight of 186.23 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate is 1S/C7H10N2O2S/c1-3-5-8-9-6 (12-5)7 (10)11-4-2/h3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate is a liquid at room temperature .

Scientific Research Applications

Antimicrobial Agents

1,3,4-Thiadiazole derivatives, including Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate, have been found to be potent antimicrobial agents . They have been tested against various bacteria such as E. coli, B. mycoides, and C. albicans, and some compounds have shown significant antimicrobial activity .

Antibacterial Activity

Newly synthesized 1,3,4-thiadiazole derivatives have been studied for their antibacterial activity . They have been screened against various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .

Antifungal Agents

1,3,4-Thiadiazole derivatives have also been evaluated for their antifungal activities . The in vitro antifungal activities of the target compounds against G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) have been evaluated .

Biological Activities

1,3,4-Thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .

DNA Binding

The mechanism of the 1–4 molecule interaction with calf thymus-DNA (CT-DNA) was investigated by UV-vis spectroscopic methods . This suggests that Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate could potentially interact with DNA, which could have implications in its biological activity.

Chemical Reactivity

1,3,4-Thiadiazole derivatives are interesting in medicinal chemistry due to their chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-5-8-9-6(12-5)7(10)11-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDGOBVYXGZBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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